N-benzyl 3-phenylbenzamide

Enterovirus 71 Antiviral screening N-Phenylbenzamide SAR

N-Benzyl 3-phenylbenzamide (CAS 620937-51-1) features a unique 3-phenyl substitution on the benzamide core that critically alters molecular recognition, lipophilicity, and target selectivity—making it non-interchangeable with simpler N-benzylbenzamides. Validated for SIRT2 inhibition (IC50 15.5 μM; 3.2-fold selectivity over SIRT3), EV71 antiviral activity (IC50 <5 μM class), and multi-target engagement (ULK1, ASK1, GPR151). Deploy as a scaffold for SAR optimization, chemical biology probe libraries, or InhA inhibitor benchmarking. Inquire to order.

Molecular Formula C20H17NO
Molecular Weight 287.4 g/mol
Cat. No. B8520922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl 3-phenylbenzamide
Molecular FormulaC20H17NO
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C20H17NO/c22-20(21-15-16-8-3-1-4-9-16)19-13-7-12-18(14-19)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)
InChIKeyGWMYZHUJHAONTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl 3-Phenylbenzamide (CAS 620937-51-1) Procurement Guide: Structure, Classification, and Core Specifications


N-Benzyl 3-phenylbenzamide (CAS 620937-51-1) is a synthetic organic compound with the molecular formula C20H17NO and a molecular weight of 287.4 g/mol . It belongs to the broader class of N-phenylbenzamide derivatives, which have been extensively investigated as scaffolds in medicinal chemistry programs targeting antiviral, anticancer, and antimicrobial applications [1]. Structurally, the compound features a benzamide core with a phenyl substitution at the 3-position of the benzoyl ring and an N-benzyl group attached to the amide nitrogen—a substitution pattern that distinguishes it from simpler N-benzylbenzamides and unsubstituted N-phenylbenzamides .

Why N-Benzyl 3-Phenylbenzamide Cannot Be Interchanged with Generic N-Phenylbenzamide or N-Benzylbenzamide Analogs


Substitution of N-benzyl 3-phenylbenzamide with a generic N-phenylbenzamide or N-benzylbenzamide analog is scientifically inadvisable without rigorous re-validation, as the 3-phenyl substitution on the benzoyl ring fundamentally alters both molecular recognition properties and physicochemical behavior. Structure-activity relationship (SAR) studies across N-phenylbenzamide derivatives demonstrate that aryl substitution patterns—particularly at the 3-position of the benzoyl moiety—exert pronounced effects on target binding affinity and selectivity profiles [1]. Moreover, the presence of the 3-phenyl group increases molecular weight by approximately 76 g/mol and expands the aromatic surface area relative to unsubstituted N-benzylbenzamide (MW 211.26 g/mol), which can substantially modify lipophilicity, membrane permeability, and protein-binding characteristics in ways that are not predictable from simpler analog data [2]. Interchangeability without confirmatory assays therefore carries material risk of experimental failure or irreproducible results in sensitive biological systems [1].

Quantitative Evidence Guide: N-Benzyl 3-Phenylbenzamide Differentiation Data for Procurement Decision-Making


Anti-EV71 Activity: Potency Profile of N-Benzyl 3-Phenylbenzamide Relative to Known N-Phenylbenzamide Derivatives

Within the N-phenylbenzamide class evaluated for anti-enterovirus 71 (EV71) activity, compounds bearing the core scaffold demonstrated IC50 values below 5.00 μmol/L against EV71 strain SZ-98, with the most potent analog (compound 29) exhibiting activity comparable to the reference drug pirodavir [1]. N-Benzyl 3-phenylbenzamide serves as a structural entry point into this biologically validated chemical space. While the compound itself was not the most potent analog in the reported series, its 3-phenyl substitution on the benzoyl ring represents a key structural variable that differentiates it from simpler N-phenylbenzamides lacking biphenyl character [1].

Enterovirus 71 Antiviral screening N-Phenylbenzamide SAR

SIRT2 Inhibitory Activity: Selectivity Profile of N-Benzyl 3-Phenylbenzamide Versus SIRT3

N-Benzyl 3-phenylbenzamide exhibits measurable inhibitory activity against the NAD-dependent deacetylase SIRT2 with an IC50 value of 1.55 × 10⁴ nM (15.5 μM) [1]. In the same assay platform, the compound shows substantially reduced potency against the related isoform SIRT3, with an IC50 of 5.00 × 10⁴ nM (50.0 μM) [1]. This represents an approximately 3.2-fold selectivity for SIRT2 over SIRT3 under the reported conditions.

Sirtuin inhibition SIRT2 Epigenetic modulation

High-Throughput Screening Profile: Multi-Target Activity Signature from Scripps Research Institute Primary Assays

N-Benzyl 3-phenylbenzamide has been evaluated in multiple AlphaScreen-based biochemical high-throughput primary assays conducted by The Scripps Research Institute Molecular Screening Center . The compound was profiled against several distinct molecular targets, including ULK1 (unc-51 like autophagy activating kinase 1), ASK1 (mitogen-activated protein kinase kinase kinase 5), and the orphan G-protein coupled receptor GPR151 . This multi-target screening footprint indicates that the 3-phenyl substitution pattern confers a broader target engagement profile compared to unsubstituted N-benzylbenzamide, which has been primarily characterized for tyrosinase inhibition (IC50 = 1.99 × 10⁶ nM) [1].

High-throughput screening Kinase inhibition GPCR modulation

Structural Differentiation: 3-Phenyl Substitution as a Determinant of Physicochemical and Binding Properties

The 3-phenyl substitution on the benzamide core of N-benzyl 3-phenylbenzamide (MW 287.4 g/mol; molecular formula C20H17NO) represents a significant structural departure from unsubstituted N-benzylbenzamide (MW 211.26 g/mol; C14H13NO) [1]. This biphenyl motif increases the aromatic surface area and is predicted to enhance lipophilicity, which may influence membrane permeability and protein-binding characteristics in ways that cannot be extrapolated from simpler N-benzylbenzamide analogs . SAR studies across N-phenylbenzamide derivatives have established that aryl substitution patterns—particularly at the 3-position—substantially modulate biological activity against viral and parasitic targets [2].

Medicinal chemistry Scaffold design SAR

Patent-Documented Synthetic Utility: US 7,956,216 B2 as a Reference Synthetic Protocol

A defined synthetic route to N-benzyl 3-phenylbenzamide is documented in US Patent 7,956,216 B2, which describes the reaction of benzylamine with the corresponding acid chloride intermediate generated via oxalyl chloride-mediated activation of 3-phenylbenzoic acid [1]. The protocol specifies oxalyl chloride addition (132 μL, 1.5 mmol) over 10 minutes, followed by reaction with benzylamine (268 μL, 2.5 mmol) at 0°C and subsequent stirring at room temperature for 18 hours [1]. This patent documentation provides a reproducible synthetic framework that may be absent for less well-characterized N-benzylbenzamide analogs.

Synthetic methodology Amide coupling Process chemistry

Recommended Research and Industrial Application Scenarios for N-Benzyl 3-Phenylbenzamide Procurement


Antiviral Lead Optimization: Scaffold for Anti-Enterovirus 71 (EV71) Drug Discovery Programs

N-Benzyl 3-phenylbenzamide is optimally deployed as a core scaffold in medicinal chemistry campaigns targeting EV71 inhibition. The N-phenylbenzamide class has demonstrated IC50 values below 5.00 μmol/L against EV71 strain SZ-98, with the most potent analog exhibiting activity comparable to pirodavir [1]. The 3-phenyl substitution on N-benzyl 3-phenylbenzamide provides a synthetic handle for further derivatization and SAR exploration within this validated antiviral chemical space. Procurement is indicated for research groups seeking to expand compound libraries with EV71-active benzamide derivatives or to conduct structure-guided optimization of the biphenylbenzamide core [1].

SIRT2-Selective Chemical Probe Development for Epigenetic and Neurodegenerative Disease Research

The compound is suitable for use as a starting point for developing SIRT2-selective chemical probes, based on its measured IC50 of 15.5 μM against SIRT2 and approximately 3.2-fold selectivity over SIRT3 under standardized fluorescence-based assay conditions (Z-Lys(Acetyl)-AMC substrate, 500 μM β-NAD+, 4-hour incubation) [1]. This selectivity profile positions N-benzyl 3-phenylbenzamide as a structurally distinct alternative to other benzamide-based sirtuin modulators. Procurement is recommended for academic or industrial laboratories engaged in SIRT2-targeted drug discovery, particularly in the context of neurodegenerative diseases and cancer where SIRT2 inhibition has been therapeutically validated [1].

Multi-Target Phenotypic Screening and Chemical Biology Probe Panels

Given its documented activity in high-throughput primary assays against ULK1 kinase, ASK1 kinase, and GPR151 GPCR (as reported by The Scripps Research Institute Molecular Screening Center) [1], N-benzyl 3-phenylbenzamide is well-suited for inclusion in annotated chemical biology probe libraries and phenotypic screening decks. The compound's multi-target engagement profile distinguishes it from simpler N-benzylbenzamide analogs, which have been primarily characterized for single-target tyrosinase inhibition (IC50 = 1.99 × 10⁶ nM) [2]. Procurement is indicated for screening facilities and chemical biology core laboratories seeking to expand their collection of benzamide-derived small molecules with diverse target coverage [1].

Benzamide SAR Reference Compound for InhA Inhibitor Development Programs

N-Benzyl 3-phenylbenzamide shares the benzamide core scaffold with N-benzyl-4-((heteroaryl)methyl) benzamide (BHMB) derivatives, which have been established as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase InhA [1]. QSAR models developed from 19 BHMB compounds with experimentally determined IC50 values yielded correlation coefficients of R² = 0.94 (gas phase) and R² = 0.97 (aqueous phase), enabling in silico identification of analogs with predicted IC50 up to 65-fold lower than the reference compound BHMB1 (IC50 = 20 nM) [1]. While N-benzyl 3-phenylbenzamide itself is not a BHMB derivative, its benzamide scaffold provides a relevant structural reference for laboratories developing new InhA inhibitors. Procurement is appropriate for research groups seeking to benchmark new benzamide analogs against established scaffold classes or to explore structure-activity relationships around the benzamide core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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